![molecular formula C19H21BrN4O3S B2978678 Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 869343-09-9](/img/structure/B2978678.png)
Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H21BrN4O3S and its molecular weight is 465.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A new series of compounds including the core structure of interest were synthesized and evaluated for their pharmacological activities. These compounds exhibited significant antibacterial and antifungal activity against a variety of microorganisms. The study highlighted the potential of these molecules in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Discovery of Inhibitors for Soluble Epoxide Hydrolase
Research identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, demonstrating the critical role of the triazine heterocycle for high potency and selectivity. This research provided a foundation for further exploration of such compounds in disease models (Thalji et al., 2013).
Antimicrobial Activities of Triazole Derivatives
Novel 1,2,4-triazole derivatives were synthesized and assessed for their antimicrobial properties. Some compounds showed good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
5-HT2 Antagonist Activity of Bicyclic Derivatives
A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared and tested for their activity as 5-HT2 and alpha 1 receptor antagonists, highlighting their potential in therapeutic applications related to the serotonin system (Watanabe et al., 1992).
Bridged Azabicyclic Compounds Synthesis
Research into the synthesis of bridged azabicyclic compounds using radical translocation reactions showcased the versatility of incorporating the core structure into complex bicyclic frameworks. These compounds have implications for the development of new chemical entities with potential biological activities (Ikeda, Kugo, & Sato, 1996).
Crystal Structure and Theoretical Analysis
The structural characterization of biologically active derivatives of 1,2,4 triazoles was performed, revealing the role of intermolecular interactions in molecular packing. This study contributes to the understanding of the structural basis for the biological activities of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Mechanism of Action
Target of action
Thiazoles and indoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazoles and indoles also depends on their specific structure and functional groups. Some thiazoles and indoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical pathways
Thiazoles and indoles can affect a variety of biochemical pathways. For example, some thiazoles are involved in the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles and indoles can vary widely depending on their specific structure and functional groups. Some thiazoles, for example, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazoles and indoles can include changes in cell signaling, gene expression, and metabolic processes, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazoles and indoles .
properties
IUPAC Name |
methyl 1-[(3-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S/c1-11-21-19-24(22-11)17(25)16(28-19)15(13-4-3-5-14(20)10-13)23-8-6-12(7-9-23)18(26)27-2/h3-5,10,12,15,25H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQOEDUZTWMODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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